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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

Transporter Target Ki Value (nM) Potency Ranking
SERT (Serotonin) 0.42 nM [1] [2] Most Potent
DAT (Dopamine) 1.7 nM [1] [2] Intermediate
NET (Norepinephrine) 5.8 nM [1] [2] Least Potent

A lower Ki value indicates a higher binding affinity and, therefore, greater potency as an inhibitor. The data
shows that indatraline is most potent at blocking SERT, approximately 4 times more potent than at DAT and
14 times more potent than at NET [1] [2]. This profile classifies it as a non-selective triple reuptake

inhibitor.

Experimental Context & Methodology

The quantitative data for indatraline was generated through standard radioligand binding assays, a common

technique for determining a compound's affinity for its target [1].

¢ General Experimental Workflow: In these experiments, the specific transporter (e.g., DAT, SERT,
NET) is typically prepared from animal brain tissue (like rat striatal membranes) or from cells
engineered to produce the human transporter protein [1] [3]. The preparation is incubated with a
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known radioactively-labeled ligand that binds to the transporter, alongside various concentrations of
the test compound (indatraline). The extent to which indatraline displaces the radioactive ligand
allows researchers to calculate the inhibition constant (Ki), which reflects its binding affinity [1].

¢ Key Findings: The extremely low nanomolar and sub-nanomolar Ki values confirm that indatraline is
a highly potent inhibitor of all three monoamine transporters [1] [2]. Its activity in vivo following
systemic administration has also been demonstrated [2].

The following diagram illustrates the logical relationship between indatraline's mechanism and its functional

outcome in the synapse.

Indatraline enters synaptic cleft

Click to download full resolution via product page

Comparative Drug Profiles

To put indatraline's potency into context, it is helpful to compare its profile with those of other well-known

transporter inhibitors. The table below shows data obtained from studies on cloned human transporters.
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SERT (Ki, DAT (Ki, NET (Ki, .
Drug Primary Target /| Notes
HM) HM) HM)

Indatraline [1] 0.00042 0.0017 0.0058 Potent, balanced triple reuptake
inhibitor

Cocaine [3] 0.74 0.23 0.48 Non-selective, weak blocker

Methylphenidate 132.43 0.06 0.10 Selective DAT/NET inhibitor

[3]

Amphetamine [3] 38.46 0.64 0.07 Potent NET/DAT inhibitor (also a
releaser)

Reboxetine [1] 129 >10,000 1.1 Highly selective NET inhibitor

This comparison highlights that indatraline is significantly more potent than cocaine at all three

transporters and has a more balanced profile compared to other selective or dual-target inhibitors [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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